molecular formula C10H7FN2O2S B13678873 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid

2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid

Cat. No.: B13678873
M. Wt: 238.24 g/mol
InChI Key: PSCFJBOVYAKNPW-UHFFFAOYSA-N
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Description

2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid typically involves the reaction of 2-amino-4-fluorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The resulting product is then subjected to further purification steps, such as recrystallization, to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets within cells. The compound can inhibit key enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA synthesis in bacterial cells or disrupt signaling pathways in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-(2-Amino-4-fluorophenyl)thiazole-4-carboxylic Acid is unique due to the presence of both the amino and fluorophenyl groups, which contribute to its enhanced biological activity and specificity.

Properties

Molecular Formula

C10H7FN2O2S

Molecular Weight

238.24 g/mol

IUPAC Name

2-(2-amino-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H7FN2O2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,12H2,(H,14,15)

InChI Key

PSCFJBOVYAKNPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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